2-(3-fluorophenyl)-5-methyl-4H-pyrazol-3-one
Description
2-(3-Fluorophenyl)-5-methyl-4H-pyrazol-3-one is a pyrazolone derivative characterized by a fluorine substituent at the meta position of the phenyl ring and a methyl group at position 5 of the pyrazol-3-one core. Pyrazolones are heterocyclic compounds widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties .
Properties
IUPAC Name |
2-(3-fluorophenyl)-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-7-5-10(14)13(12-7)9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYFBNJJGQAMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenyl)-5-methyl-4H-pyrazol-3-one typically involves the cyclization of appropriate hydrazine derivatives with β-diketones. One common method includes the reaction of 3-fluoroacetophenone with methylhydrazine under acidic conditions to form the desired pyrazolone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenyl)-5-methyl-4H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or the pyrazolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolone derivatives, while substitution reactions can produce a variety of substituted pyrazolones.
Scientific Research Applications
Anti-inflammatory Activity
Research has demonstrated that pyrazolone derivatives exhibit significant anti-inflammatory properties. For instance, studies involving related compounds have shown that they can inhibit paw edema in animal models effectively. In a comparative study, a derivative similar to 2-(3-fluorophenyl)-5-methyl-4H-pyrazol-3-one displayed an inhibition rate of up to 71.16% in carrageenan-induced paw edema tests, comparable to standard anti-inflammatory drugs like Diclofenac sodium .
Antiproliferative Properties
The antiproliferative effects of pyrazolone derivatives against various cancer cell lines have been documented extensively. In vitro assays revealed that 2-(3-fluorophenyl)-5-methyl-4H-pyrazol-3-one exhibited cytotoxicity with IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines such as HeLa and HepG2. For example, it demonstrated an IC50 of 18 µM against HeLa cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed a minimum inhibitory concentration (MIC) of 26.2 µM for the compound, indicating its potential as an antimicrobial agent .
Pesticidal Properties
The structural characteristics of pyrazolone derivatives suggest potential applications in agrochemicals, particularly as pesticides. Their ability to disrupt biological pathways in pests can be harnessed for developing effective pest control agents. Preliminary studies indicate that modifications of pyrazolone frameworks can enhance their efficacy against specific agricultural pests.
Coordination Chemistry
The unique electronic properties of 2-(3-fluorophenyl)-5-methyl-4H-pyrazol-3-one allow it to act as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions opens avenues for applications in catalysis and material synthesis. Research has shown that the compound can coordinate with various transition metals, leading to the formation of complexes with interesting properties suitable for catalysis .
Crystal Engineering
The compound's crystallization behavior has been studied to understand its structural properties better. The crystal structure analysis reveals significant insights into intermolecular interactions and potential applications in crystal engineering and solid-state chemistry .
Data Summary
| Application Area | Activity Type | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory | Inhibition rate up to 71.16% |
| Antiproliferative | IC50 of 18 µM against HeLa cells | |
| Antimicrobial | MIC of 26.2 µM against Staphylococcus aureus | |
| Agricultural Chemistry | Pesticidal | Potential efficacy against agricultural pests |
| Materials Science | Coordination Chemistry | Forms stable complexes with transition metals |
| Crystal Engineering | Insights into structural properties |
Case Study 1: Anti-inflammatory Efficacy
A study assessed the anti-inflammatory effects of several pyrazolone derivatives, including 2-(3-fluorophenyl)-5-methyl-4H-pyrazol-3-one, using a carrageenan-induced paw edema model in rats. The results indicated that the compound significantly reduced inflammation compared to control groups, suggesting its potential therapeutic application in treating inflammatory diseases .
Case Study 2: Antiproliferative Activity Assessment
In a detailed MTT assay involving various cancer cell lines (HeLa, HepG2), the compound showed promising antiproliferative effects, with lower IC50 values indicating higher potency compared to other tested derivatives. This positions it as a candidate for further development in anticancer therapies .
Case Study 3: Coordination Complex Formation
Research on the coordination chemistry of 2-(3-fluorophenyl)-5-methyl-4H-pyrazol-3-one revealed its ability to form complexes with transition metals like copper and nickel, which exhibited enhanced catalytic activity in organic transformations. This finding highlights its potential utility in synthetic chemistry and materials science .
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-5-methyl-4H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
5-Methyl-2-Phenyl-2,3-Dihydro-1H-Pyrazol-3-One
- Structure : Phenyl group without fluorine substitution.
- Synthesis : Prepared via condensation reactions involving phenylhydrazine and β-keto esters, similar to methods for fluorinated analogs but without halogenation steps .
1-(2-Chlorophenyl)-3-Methyl-2-Pyrazolin-5-One
- Structure : Chlorine substituent at the ortho position of the phenyl ring.
- Key Differences : The ortho-chloro group introduces steric hindrance and stronger electron-withdrawing effects compared to meta-fluoro substitution.
- Physical Properties : MP 193–197°C; LogP 1.94. The ortho substitution may reduce crystallinity compared to meta-substituted analogs .
- Applications : Used as an intermediate in dyes and pharmaceuticals, suggesting broader industrial utility than fluorinated derivatives .
Halogen and Functional Group Modifications
4-Chloro-1-Methyl-2-Phenyl-5-{[3-(Trifluoromethyl)Phenoxy]Methyl}-1,2-Dihydro-3H-Pyrazol-3-One
- Structure: Incorporates a trifluoromethylphenoxy methyl group.
- Key Differences : The trifluoromethyl group is a stronger electron-withdrawing moiety than fluorine, significantly increasing lipophilicity (LogP ~2.5–3.0 estimated).
- Applications : Designed for medicinal use, likely targeting enzymes sensitive to hydrophobic interactions .
2,4-Dihydro-5-Methyl-2-Phenyl-4-[2-[3-(Trifluoromethyl)Phenyl]Diazenyl]-3H-Pyrazol-3-One
Heterocyclic Hybrids and Complex Derivatives
4-(Benzo[d]Thiazol-2-Yl)-2-Allyl-3-Methyl-1-Phenyl-1,2-Dihydropyrazol-5-One
- Structure : Benzothiazole ring fused to the pyrazolone core.
- Synthesis : Requires multi-step reactions involving cyclization and heterocyclic coupling, contrasting with simpler halogenation routes for fluorinated analogs .
2-(1-(4-Amino-3-(2,4-Dimethylthiazol-5-Yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-Ypethyl)-5-Fluoro-3-(3-Fluorophenyl)-4H-Chromen-4-One
- Structure: Chromenone scaffold with 3-fluorophenyl and pyrazolopyrimidine groups.
- Key Differences : The complex structure targets kinase inhibition (e.g., anticancer applications). The 3-fluorophenyl group here may enhance binding affinity to ATP pockets in enzymes .
- Physical Properties : MP 252–255°C, higher than simpler pyrazolones due to increased molecular weight and structural rigidity .
Comparative Data Table
*Estimated based on substituent contributions.
Biological Activity
2-(3-Fluorophenyl)-5-methyl-4H-pyrazol-3-one is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, highlighting its potential applications in various therapeutic areas.
Chemical Structure and Properties
The compound 2-(3-fluorophenyl)-5-methyl-4H-pyrazol-3-one features a pyrazolone core, which is known for its pharmacological versatility. The presence of the fluorine atom and the methyl group contributes to its unique chemical reactivity and biological profile.
The biological activity of 2-(3-fluorophenyl)-5-methyl-4H-pyrazol-3-one is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its mechanism may involve the inhibition of certain pathways that are crucial for disease progression, particularly in inflammatory and cancerous conditions .
1. Antimicrobial Activity
Research indicates that compounds with a pyrazolone structure exhibit significant antimicrobial properties. In vitro studies have shown that 2-(3-fluorophenyl)-5-methyl-4H-pyrazol-3-one can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .
2. Anti-inflammatory Activity
The compound has been studied for its anti-inflammatory effects. It has demonstrated the ability to reduce inflammation in animal models, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .
3. Anticancer Activity
Preliminary studies have shown that 2-(3-fluorophenyl)-5-methyl-4H-pyrazol-3-one exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against human lung cancer (A549) and colon cancer (HT-29) cells, showing promising results with IC50 values indicating moderate to strong activity .
Research Findings and Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
